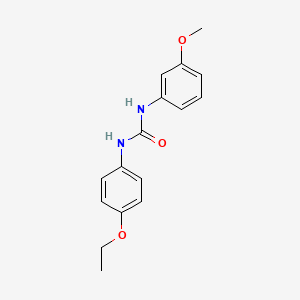
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)urea, also known as EMU-01, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EMU-01 is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)urea involves the inhibition of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound also induces apoptosis by activating caspase-3 and inhibiting Bcl-2 expression. Additionally, this compound has been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis. This compound has also been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit various signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
Orientations Futures
For N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)urea research include further studies to determine its efficacy in vivo, as well as studies to optimize its synthesis and improve its pharmacokinetic properties. Additionally, this compound could be further studied for its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)urea has been synthesized using various methods, including the reaction of 4-ethoxyaniline and 3-methoxyaniline with phosgene, followed by reaction with ammonia. Another method involves the reaction of 4-ethoxyaniline and 3-methoxyaniline with isocyanate, followed by reaction with ammonia. Both methods yield this compound with high purity and yield.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(3-methoxyphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-14-9-7-12(8-10-14)17-16(19)18-13-5-4-6-15(11-13)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZLCNHCRQQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
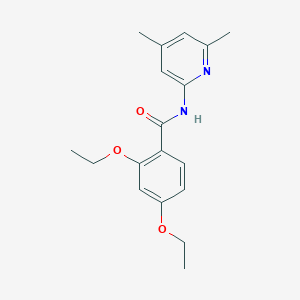
![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
![(3R*,4R*)-1-{[5-(2,3-dichlorophenyl)-2-furyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5353732.png)
![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5353739.png)
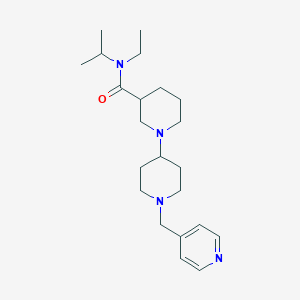
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)
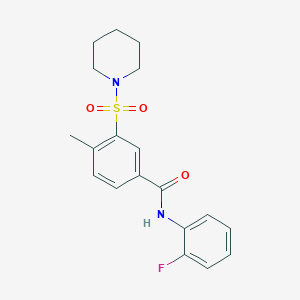
![2-{1-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5353772.png)
![(3aR*,5R*,6S*,7aS*)-2-[(5-isobutyl-1H-pyrazol-3-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5353777.png)
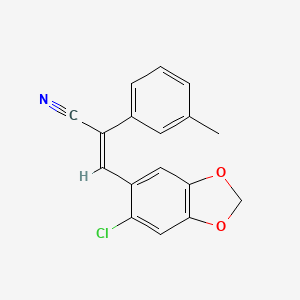

![trans-4-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)cyclohexanol](/img/structure/B5353807.png)
![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-morpholinecarboxylic acid](/img/structure/B5353809.png)
